molecular formula C11H11N3O B13981464 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide

3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide

Cat. No.: B13981464
M. Wt: 201.22 g/mol
InChI Key: MJQYFYSOJQOQNT-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a methyl group at the 3-position, a pyridinyl group at the 4-position, and a carboxamide group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction parameters such as temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(4-pyridinyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-4-pyridin-4-yl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C11H11N3O/c1-7-9(6-14-10(7)11(12)15)8-2-4-13-5-3-8/h2-6,14H,1H3,(H2,12,15)

InChI Key

MJQYFYSOJQOQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C2=CC=NC=C2)C(=O)N

Origin of Product

United States

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